Methyl 2-(aminomethyl)butanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-(aminomethyl)butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXDWSIFCRKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(aminomethyl)butanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 2-(aminomethyl)butanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps, including crystallization and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups.
Scientific Research Applications
Methyl 2-(aminomethyl)butanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)butanoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The pathways involved can include ester hydrolysis, amine oxidation, and other metabolic transformations. The exact molecular targets and pathways depend on the specific context of its use in research or applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-Aminobutanoate Hydrochloride (C₅H₁₂ClNO₂)
- Structure: Lacks the aminomethyl group; instead, it has a primary amino (-NH₂) group at the second carbon.
- Properties: Molecular weight = 153.61 g/mol, CAS 7682-18-0. No boiling point data available, suggesting low volatility .
- Applications : Used in peptide synthesis and as a chiral building block. Its stereochemical purity (S-configuration in ) enhances its utility in enantioselective reactions .
(R)-Methyl 2-Amino-2-methylbutanoate Hydrochloride (C₆H₁₄ClNO₂)
- Structure: Features a branched 2-amino-2-methylbutanoate backbone.
- Properties: Molecular weight = 167.63 g/mol, CAS 118725-00-1.
- Synthesis : Prepared via asymmetric catalysis or resolution, highlighting the importance of stereochemistry in pharmaceutical intermediates .
Methyl 2-Amino-3-methylbutanoate Hydrochloride (DL-Valine Methyl Ester Hydrochloride, C₆H₁₄ClNO₂)
- Structure : A valine derivative with a methyl group at the third carbon.
- Properties : Molecular weight = 167.63 g/mol, CAS 5619-05-6. The branched chain enhances lipophilicity, impacting membrane permeability in drug design .
- Applications: Used in racemic mixtures (DL-form) for non-stereoselective syntheses .
Ethyl 2-Amino-2-ethylbutanoate Hydrochloride (C₈H₁₈ClNO₂)
- Structure : Ethyl ester with an ethyl substituent at the second carbon.
- Properties : Molecular weight = 195.69 g/mol, CAS 1135219-29-2. The ethyl group increases molecular weight and hydrophobicity, altering solubility profiles .
Methyl 2-(Aminomethyl)-2-phenylbutanoate Hydrochloride (C₁₂H₁₇ClNO₂)
- Structure: Contains a phenyl group at the second carbon alongside the aminomethyl group.
- Properties : Molecular weight = 254.73 g/mol (calculated). The aromatic ring introduces π-π stacking interactions, relevant in receptor-binding studies .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| Methyl 2-(aminomethyl)butanoate HCl | C₆H₁₃ClNO₂ | 167.63 (theoretical) | Not explicitly listed | Aminomethyl at C2 |
| Methyl 2-aminobutanoate HCl | C₅H₁₂ClNO₂ | 153.61 | 7682-18-0 | Primary amino at C2 |
| (R)-Methyl 2-amino-2-methylbutanoate HCl | C₆H₁₄ClNO₂ | 167.63 | 118725-00-1 | Branched methyl at C2 |
| DL-Valine methyl ester HCl | C₆H₁₄ClNO₂ | 167.63 | 5619-05-6 | Methyl at C3 (valine derivative) |
| Ethyl 2-amino-2-ethylbutanoate HCl | C₈H₁₈ClNO₂ | 195.69 | 1135219-29-2 | Ethyl ester and ethyl substituent |
| Methyl 2-(aminomethyl)-2-phenylbutanoate HCl | C₁₂H₁₇ClNO₂ | 254.73 | N/A | Phenyl and aminomethyl at C2 |
Key Research Findings
- Stereochemical Influence: The S-configuration in methyl (2S)-2-aminobutanoate hydrochloride () is critical for its role in synthesizing enantiopure pharmaceuticals, such as Milnacipran Hydrochloride (), an antidepressant .
- Synthetic Routes : Reductive amination and hydrogenation (e.g., using Pd/C in ) are common methods for synthesizing such esters. The presence of protecting groups (e.g., benzyl in ) ensures selective reactivity .
- Physicochemical Properties : Branching and aromatic substituents (e.g., phenyl in ) significantly alter solubility and bioavailability. For example, the DL-valine derivative’s lipophilicity makes it suitable for hydrophobic drug formulations .
Biological Activity
Methyl 2-(aminomethyl)butanoate hydrochloride is an organic compound that has garnered attention for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its ester and amine functional groups, which confer distinct reactivity and biological properties. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of various derivatives that may exhibit different biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Substrate Interaction : The compound can act as a substrate for specific enzymes, undergoing transformations that lead to biologically active metabolites. For example, it may participate in metabolic pathways involving ester hydrolysis and amine oxidation.
- Inhibition of Enzymatic Activity : Research indicates that compounds structurally related to methyl 2-(aminomethyl)butanoate can inhibit enzymes such as Nicotinamide N-methyltransferase (NNMT), which is involved in methylation processes critical for cellular metabolism . Inhibition studies have shown that certain derivatives can significantly reduce NNMT activity, suggesting potential therapeutic applications in conditions where NNMT is overexpressed.
Biological Applications
This compound has several applications across various fields:
- Pharmaceutical Research : The compound serves as a precursor in the synthesis of pharmaceuticals. Its ability to modify biological pathways makes it a candidate for drug development targeting metabolic disorders.
- Biochemical Studies : It is utilized in studies examining enzyme kinetics and metabolic pathways. The compound's interactions with enzymes provide insights into biochemical mechanisms and potential therapeutic targets .
- Industrial Chemistry : The compound is also employed in the production of specialty chemicals, showcasing its versatility in both research and industrial applications.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of this compound:
- NNMT Inhibition Study : A study investigating the inhibitory effects of various compounds on NNMT demonstrated that certain analogs derived from methyl 2-(aminomethyl)butanoate could effectively reduce cell proliferation in human oral cancer cell lines by inhibiting NNMT activity. Specifically, one compound showed a significant decrease in cell proliferation rates at concentrations of 10 μM to 100 μM over 72 hours .
- Metabolic Pathway Analysis : Further research has explored the compound's role in metabolic pathways involving amino acid metabolism. Its structural features allow it to participate in various enzymatic reactions, potentially leading to new insights into amino acid utilization in cells .
Table 1: Summary of Biological Activities
Table 2: Case Study Findings on NNMT Inhibition
| Compound | Concentration (μM) | Cell Proliferation Reduction (%) | Time (hours) |
|---|---|---|---|
| Compound 78 | 10 | 20 | 48 |
| Compound 78 | 50 | 21 | 48 |
| Compound 78 | 100 | 27 | 48 |
| Compound 78 | 100 | 44 | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
